Modafinil Carboxylate-d5 (Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Stereochemistry

Modafinil and its derivatives, including Modafinil Carboxylate-d5, have been synthesized to explore their stereochemical properties and pharmacological potential. The absolute stereochemistry of Modafinil's sulfoxide group is crucial for its activity. Studies have shown that both enantiomers of Modafinil, as well as related compounds like adrafinil, can be prepared from diastereomers through specific synthetic pathways, highlighting the importance of stereochemistry in their pharmacological profile (Osorio-Lozada, Prisinzano, & Olivo, 2004).

Neurochemical Actions and Cognitive Effects

Modafinil's wake-promoting effects are distinct from traditional stimulants like amphetamines, with a complex profile of neurochemical actions. It affects multiple neurotransmitter systems, including dopamine, serotonin, glutamate, and others, which are implicated in its ability to enhance cognitive functions such as memory and attention in both healthy individuals and those with psychiatric conditions (Minzenberg & Carter, 2008).

Pharmacokinetics and Enantiomeric Analysis

The pharmacokinetics of Modafinil, including its enantiomers, has been studied to understand its metabolic profile and potential therapeutic applications. Analytical methods have been developed to quantitate the separate enantiomers of Modafinil in human serum, aiding in the investigation of its pharmacokinetics in various patient populations (Donovan, Malcolm, Markowitz, & DeVane, 2003).

Cognitive Enhancement

Research has explored Modafinil's potential for cognitive neuroenhancement in healthy, non-sleep-deprived subjects. It has shown improvements in attention, learning, memory, and other cognitive domains without significant side effects or mood changes, making it a candidate for cognitive dysfunction treatment in neuropsychiatric disorders (Battleday & Brem, 2015).

Modafinil's Interaction with Dopamine and Norepinephrine Transporters

Modafinil's effect on the dopamine and norepinephrine transporters has been studied to understand its mechanism of action, which is crucial for its wake-promoting and cognitive-enhancing effects. These studies provide insight into how Modafinil modulates neurotransmitter systems, offering a basis for its therapeutic potential beyond narcolepsy to include cognitive enhancement and treatment for disorders such as ADHD and depression (Madras et al., 2006).

作用機序

Target of Action

Modafinil Carboxylate-d5, similar to Modafinil, primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in regulating the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in wakefulness and attention.

Mode of Action

Modafinil Carboxylate-d5 acts as a weak dopamine reuptake inhibitor by competitively binding to the cell-membrane dopamine transporter (DAT) . This interaction with DAT leads to an increase in extracellular dopamine, which is central to its wake-promoting effects . It also binds to the norepinephrine transporter (NET), affecting the levels of norepinephrine .

Biochemical Pathways

Modafinil Carboxylate-d5 affects several biochemical pathways. It activates glutamatergic circuits while inhibiting GABA . The compound also impacts the histamine and orexin pathways . The peptide orexin, released from neurons of the lateral hypothalamus, plays an important role in the maintenance of vigilance .

Pharmacokinetics

Modafinil is well-absorbed with peak plasma concentration reached approximately two to four hours after administration .

Result of Action

The result of Modafinil Carboxylate-d5’s action is an increase in wakefulness and attention. It is used to improve wakefulness in patients with excessive daytime sleepiness (EDS) associated with narcolepsy . The increase in dopaminergic tone due to the inhibition of dopamine reuptake is central to its wake-promoting effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Modafinil Carboxylate-d5 involves the conversion of Modafinil to its carboxylic acid derivative, followed by deuteration of the carboxylic acid using deuterium gas.", "Starting Materials": [ "Modafinil", "Deuterium gas" ], "Reaction": [ "Modafinil is first converted to its carboxylic acid derivative using a suitable oxidation agent, such as potassium permanganate or sodium dichromate.", "The resulting carboxylic acid derivative is then subjected to deuteration using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon.", "The final product is a mixture of diastereomers of Modafinil Carboxylate-d5." ] } | |

CAS番号 |

1185142-72-6 |

製品名 |

Modafinil Carboxylate-d5 (Mixture of Diastereomers) |

分子式 |

C15H14O3S |

分子量 |

279.365 |

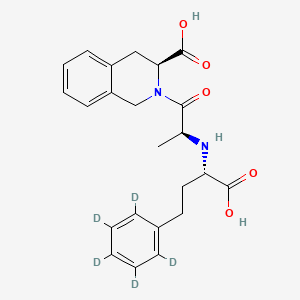

IUPAC名 |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |

InChIキー |

QARQPIWTMBRJFX-DYVTXVBDSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

同義語 |

2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)

![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)